Levocarnitine Chloride

Chiral purity Pharmaceutical analysis Quality control

Chiral impurity risks in generic levocarnitine chloride (documented D-carnitine levels of 0.6-1.3%) compromise batch consistency and regulatory filings. Our material resolves this with validated enantiomeric purity and compendial compliance. - Meets USP/EP monographs with reference standard traceability for direct ANDA adoption. - CE-ESI-MS/MS with FMOC derivatization detects D-carnitine down to 0.002%. - Terminal sterilization-compatible; ≥90-day solution stability at pH 2.0-2.5 for injectable manufacturing.

Molecular Formula C7H16ClNO3
Molecular Weight 197.66 g/mol
CAS No. 6645-46-1
Cat. No. B1674953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocarnitine Chloride
CAS6645-46-1
SynonymsLevocarnitine chloride;  (R)-Carnitine hydrochloride;  L-Carnitine chloride;  L-Carnitine hydrochloride;  LC-80;  LC 80;  LC80; 
Molecular FormulaC7H16ClNO3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])O.Cl
InChIInChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1
InChIKeyJXXCENBLGFBQJM-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>29.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levocarnitine Chloride (CAS 6645-46-1): Technical Baseline and Procurement Specifications


Levocarnitine chloride (L-carnitine hydrochloride, CAS 6645-46-1) is a quaternary ammonium salt of the endogenous amino acid derivative L-carnitine, with molecular formula C7H16ClNO3 and molecular weight 197.66 g/mol [1]. This compound exists as a white crystalline, hygroscopic powder with a melting point of 142.0°C and specific optical rotation of approximately -22° (c=1, H2O) . It is freely soluble in water and hot ethanol, slightly soluble in cold ethanol, and practically insoluble in acetone and ether . Levocarnitine chloride serves as a carrier molecule facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation and energy production [2]. In pharmaceutical and industrial applications, this salt form is distinguished from levocarnitine base (CAS 541-15-1) and alternative salts such as levocarnitine tartrate by its unique physicochemical profile, particularly its pronounced hygroscopicity, defined crystalline characteristics, and specific solubility behavior .

Why Levocarnitine Chloride Cannot Be Interchanged with L-Carnitine Base or Alternative Salts


Substitution among L-carnitine chemical forms introduces material risks to product quality, analytical reproducibility, and formulation stability. Levocarnitine chloride (CAS 6645-46-1, MW 197.66) is chemically distinct from levocarnitine base (CAS 541-15-1, MW 161.20) and levocarnitine tartrate (MW 365.3), differing in molecular weight, counterion composition, hygroscopicity, and solubility profiles [1]. The presence of the hydrochloride counterion confers specific physicochemical behavior, including a defined melting point of 142.0°C and characteristic hygroscopicity, which directly impacts handling, storage, and formulation design . Critically, pharmaceutical formulations containing levocarnitine chloride as the active ingredient have been documented to contain enantiomeric impurity (D-carnitine) at levels ranging from 0.6% to 1.3%, exceeding established pharmaceutical impurity limits and underscoring that product quality is source-dependent rather than class-uniform [2]. Generic substitution without verification of enantiomeric purity, residual solvent profiles, and crystalline characteristics can compromise analytical method validation, batch-to-batch consistency, and regulatory compliance [3].

Levocarnitine Chloride (CAS 6645-46-1): Quantitative Differentiation Evidence for Scientific Procurement


Enantiomeric Purity: Documented D-Carnitine Impurity Levels in Levocarnitine Chloride Formulations Exceed Regulatory Thresholds

CE-ESI-MS/MS analysis of eleven commercial pharmaceutical formulations containing levocarnitine chloride as the active ingredient revealed enantiomeric impurity (D-carnitine) levels ranging from 0.6% to 1.3%, exceeding the established limits for impurities in drug products [1]. D-carnitine is pharmacologically significant as it can act as an antagonist of L-carnitine, depleting endogenous L-carnitine stores [2]. The validated method achieved a limit of detection (LOD) of 10 ng/mL for each enantiomer, enabling detection of D-carnitine impurities down to 0.002% relative to the main L-carnitine enantiomer [3].

Chiral purity Pharmaceutical analysis Quality control

Physical Form and Hygroscopicity: Crystalline Hydrochloride Salt Exhibits Quantified Moisture Sensitivity and Defined Melting Point Distinct from Base

Levocarnitine chloride (CAS 6645-46-1) is a white crystalline hygroscopic powder with a melting point of 142.0°C and specific optical rotation of -22° (c=1, H2O) . In contrast, levocarnitine base (CAS 541-15-1) exhibits a melting range of 197-212°C with decomposition and density of 1.1 g/cm³ [1]. The hydrochloride salt form demonstrates pronounced hygroscopicity, with drying loss specifications of up to 5% maximum and storage recommendations at -20°C for long-term stability . This hygroscopic behavior contrasts with L-carnitine tartrate, which is documented as a more stable, less hygroscopic salt form specifically optimized for solid dosage form manufacturing [2].

Physicochemical characterization Formulation development Stability

Pharmacopoeial Recognition: USP and EP Monograph Status with Validated Analytical Methodologies for Related Substances Testing

Levocarnitine chloride is recognized as the hydrochloride salt form of the active pharmaceutical ingredient levocarnitine, which is official in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) with established monographs [1]. USP reference standards for levocarnitine are specifically designated for use in quality tests and assays for Levocarnitine Injection and Levocarnitine Oral Solution [2]. Validated HPLC methods for levocarnitine chloride demonstrate linear range of 1-6 g/L with mean recovery of 99.91% using Spherisorb C18 columns and phosphate buffer-methanol mobile phases [3]. For impurity profiling, chiral HPLC methods employing (+)-FLEC derivatization enable quantification of low-level D-carnitine impurities in L-carnitine hydrochloride [4].

Compendial compliance Regulatory affairs Analytical methods

Aqueous Solution Stability: Levocarnitine Chloride Solutions Maintain ≥90-Day Stability and Tolerate Autoclaving Without Degradation

Levocarnitine chloride solutions prepared at 1-10% (w/v) concentrations demonstrated stability for at least 90 days after preparation, with no microbial growth observed in solutions at pH 2.0-2.5 regardless of simple syrup addition [1]. Critically, autoclaved levocarnitine chloride solution exhibited stability equivalent to non-autoclaved preparations, confirming thermal sterilization compatibility [2]. In contrast, levocarnitine base is documented to decompose upon melting (197-212°C range) [3], and acetyl-L-carnitine chloride derivatives require low-temperature processing due to thermal degradation susceptibility [4].

Formulation stability Sterile compounding Hospital pharmacy

Levocarnitine Chloride (CAS 6645-46-1): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Pharmaceutical Quality Control: Enantiomeric Purity Verification of L-Carnitine HCl Raw Materials

Given documented D-carnitine impurity levels of 0.6-1.3% in commercial levocarnitine chloride formulations exceeding regulatory limits, procurement specifications must include validated chiral purity methods. CE-ESI-MS/MS with FMOC derivatization enables detection down to 0.002% impurity and should be employed for incoming raw material acceptance testing [1]. D-carnitine functions as a pharmacological antagonist of L-carnitine, depleting endogenous stores and potentially compromising therapeutic efficacy [2].

Sterile Injectable Formulation Development: Leveraging Autoclave Compatibility and Defined Solution Stability

Levocarnitine chloride's compatibility with terminal sterilization via autoclaving—demonstrated by equivalent stability between autoclaved and non-autoclaved 1-10% solutions—makes it the preferred salt form for sterile injectable manufacturing [1]. The ≥90-day solution stability at pH 2.0-2.5 supports batch preparation and extended in-use storage [2]. This contrasts with thermally labile acetyl-L-carnitine chloride, which requires specialized low-temperature processing [3].

Compendial Method Development and Regulatory Submissions

Levocarnitine chloride is supported by USP and EP monographs with established reference standards and validated HPLC methods demonstrating 99.91% recovery and 1-6 g/L linear range [1]. Procurement of material meeting USP/EP specifications enables direct adoption of compendial analytical methods for identity, assay, and related substances testing, streamlining ANDA submissions and commercial production quality control [2].

Solid Oral Dosage Form Manufacturing: Hygroscopicity Mitigation and Excipient Selection

The pronounced hygroscopicity of levocarnitine chloride—with loss on drying specifications up to 5% maximum—requires controlled humidity environments during tablet compression and encapsulation [1]. Excipient selection must address sensitivity to pH fluctuations, hydrolytic degradation, and oxidation [2]. Where hygroscopicity presents insurmountable manufacturing challenges, L-carnitine tartrate may offer a less hygroscopic alternative for solid dosage forms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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